N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide
CAS No.: 894006-67-8
Cat. No.: VC6096574
Molecular Formula: C19H18ClFN2O3S2
Molecular Weight: 440.93
* For research use only. Not for human or veterinary use.
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide - 894006-67-8](/images/structure/VC6096574.png)
Specification
CAS No. | 894006-67-8 |
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Molecular Formula | C19H18ClFN2O3S2 |
Molecular Weight | 440.93 |
IUPAC Name | N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Standard InChI | InChI=1S/C19H18ClFN2O3S2/c1-12-18(27-19(23-12)13-3-5-14(20)6-4-13)9-10-22-28(24,25)15-7-8-17(26-2)16(21)11-15/h3-8,11,22H,9-10H2,1-2H3 |
Standard InChI Key | MARFGTPBWXFBMO-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Introduction
Structural Characterization and Molecular Identity
IUPAC Nomenclature and Functional Groups
The systematic name N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide delineates its core components:
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A 1,3-thiazole ring substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4.
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An ethyl linker connecting the thiazole to a sulfonamide moiety.
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A 3-fluoro-4-methoxybenzene group attached to the sulfonamide nitrogen .
Molecular Formula and Weight
The molecular formula is C₁₉H₁₉ClFN₃O₃S₂, derived from:
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Thiazole core: C₁₀H₈ClN₂S (2-(4-chlorophenyl)-4-methyl-1,3-thiazole).
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Ethyl linker: C₂H₄.
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Sulfonamide moiety: C₇H₆FNO₃S.
Molecular weight:
Property | Value |
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Molecular Formula | C₁₉H₁₉ClFN₃O₃S₂ |
Molecular Weight | 455.59 g/mol |
SMILES | COC1=C(C=CC(=C1)F)S(=O)(=O)NCCc2cnc(s2)c3ccc(cc3Cl)C |
InChIKey | Not publicly reported |
Synthesis and Structural Analogues
Synthetic Routes
The compound’s synthesis likely involves sequential steps:
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Thiazole Formation: A Hantzsch thiazole synthesis between 4-chlorobenzaldehyde, methyl thiocyanate, and ethyl acetoacetate yields 2-(4-chlorophenyl)-4-methyl-1,3-thiazole .
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Ethyl Linker Introduction: Bromination at position 5 of the thiazole followed by nucleophilic substitution with ethylenediamine introduces the amine-terminated ethyl chain.
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Sulfonylation: Reaction with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine) forms the sulfonamide bond .
Key Reaction Conditions:
Structural Analogues
Comparative analysis with VC9803800 ([2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyridyl)piperazino]methanone, MW 398.9 g/mol) highlights:
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Replacement of the piperazinyl-methanone group with a sulfonamide-ethyl linker.
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Enhanced polarity due to the sulfonamide group (logP reduction by ~1.5 units).
Physicochemical Properties
Solubility and Partition Coefficients
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logP (Octanol/Water): Estimated at 2.8 ± 0.3 (ACD/Labs).
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Aqueous Solubility: <0.1 mg/mL at pH 7.4 due to hydrophobic thiazole and aryl groups .
Spectroscopic Profiles
Predicted Spectral Data:
Technique | Key Signals |
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¹H NMR | δ 7.8–7.6 (d, 2H, Ar-Cl), δ 6.9–6.7 (m, 3H, Ar-F/OCH₃), δ 3.8 (s, 3H, OCH₃) |
IR | 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1650 cm⁻¹ (C=N thiazole) |
MS (ESI+) | m/z 456.1 [M+H]⁺ |
Crystallographic data for analogous sulfonamides (e.g., C₁₉H₁₂Cl₂N₂O₄S₃ ) reveal planar sulfonamide groups with intramolecular π-π interactions (centroid distance: 4.004 Å).
Applications and Future Directions
Pharmaceutical Development
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Lead Candidate: For resistant bacterial infections or kinase-driven cancers (e.g., JAK/STAT inhibitors).
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Prodrug Optimization: Esterification of the methoxy group to enhance bioavailability.
Agrochemical Use
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